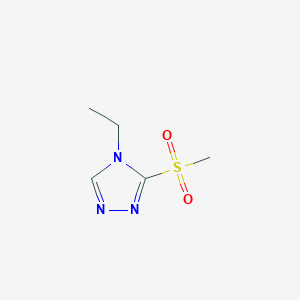
2-(N-苄基-N-甲基氨基)-1-(3,4-二氟苯基)乙醇
描述
2-(N-benzyl-N-methylamino)-1-(3,4-difluorophenyl)ethanol is a useful research compound. Its molecular formula is C16H17F2NO and its molecular weight is 277.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(N-benzyl-N-methylamino)-1-(3,4-difluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-benzyl-N-methylamino)-1-(3,4-difluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
在环境和生化研究中的醇衍生物
醇及其衍生物在各种环境和生化背景下的作用得到了广泛研究。例如,对乙醇及其对环境的影响以及作为潜在生物燃料的研究已经受到关注。乙醇作为可再生的生物基资源,因其含氧性质而有助于减少压燃发动机中的颗粒排放(Hansen, Zhang, & Lyne, 2005)。乙醇具有作为替代燃料的特性,反映了醇衍生物在增强环境可持续性方面的广泛用途。
另一项研究专注于使用乙醇作为微生物共生体系中的电子供体进行链延长过程。该过程旨在将有机生物质或废物转化为有价值的生化物质,突显了厌氧发酵在生化生产中的效率(Angenent et al., 2016)。这一研究领域展示了醇及其衍生物在生物技术应用中的潜力,特别是在生产类似正己酸和辛酸的中链羧酸方面。
此外,在医学成像中,特别是在阿尔茨海默病背景下,醇衍生物的作用已经得到探讨。用于在体内测量脑部淀粉样蛋白的淀粉成像配体已经开发,其中某些配体显示出对早期检测阿尔茨海默病的潜力(Nordberg, 2007)。尽管与2-(N-苄基-N-甲基氨基)-1-(3,4-二氟苯基)乙醇无直接关联,但这一应用突显了化学衍生物在推动医学诊断和治疗方面的重要性。
属性
IUPAC Name |
2-[benzyl(methyl)amino]-1-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO/c1-19(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(17)15(18)9-13/h2-9,16,20H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMHORNHIYSUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate](/img/structure/B1469559.png)



![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1469566.png)

![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1469568.png)
![(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B1469569.png)
![3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1469571.png)



![Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide](/img/structure/B1469576.png)
![tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/no-structure.png)
